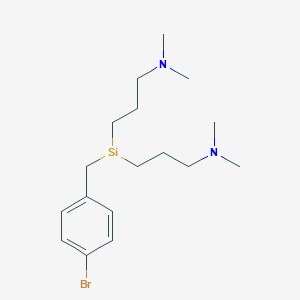![molecular formula C14H14N2O6Sn B12542367 [(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) CAS No. 144011-53-0](/img/structure/B12542367.png)
[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. This particular compound features a stannane (tin) core with benzyl and oxo-lambda~5~-azane ligands, making it a unique and potentially valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) typically involves the reaction of dibenzylstannane with appropriate oxo-lambda~5~-azane precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and dichloromethane. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin species.
Substitution: Compounds with substituted benzyl groups.
Scientific Research Applications
[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzylstannane: A simpler organotin compound with similar benzyl groups but lacking the oxo-lambda~5~-azane ligands.
Tributyltin oxide: Another organotin compound with different ligands and applications.
Tetraphenyltin: A related compound with phenyl groups instead of benzyl groups.
Uniqueness
[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) is unique due to its specific combination of benzyl and oxo-lambda~5~-azane ligands, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
144011-53-0 |
|---|---|
Molecular Formula |
C14H14N2O6Sn |
Molecular Weight |
424.98 g/mol |
IUPAC Name |
[dibenzyl(nitrooxy)stannyl] nitrate |
InChI |
InChI=1S/2C7H7.2NO3.Sn/c2*1-7-5-3-2-4-6-7;2*2-1(3)4;/h2*2-6H,1H2;;;/q;;2*-1;+2 |
InChI Key |
GNBVFJIDCDXHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(O[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)
![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)
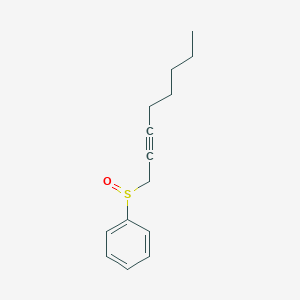
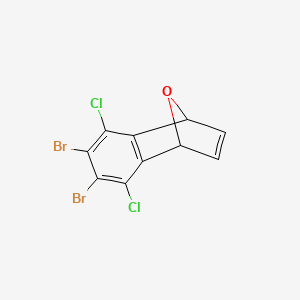
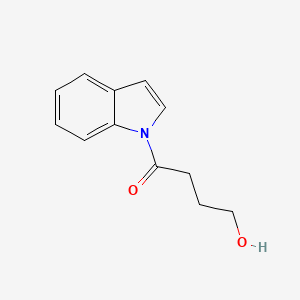
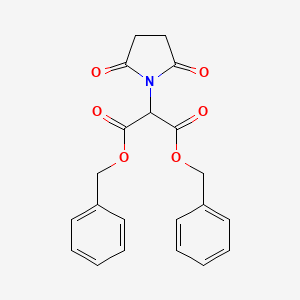
![2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B12542344.png)

